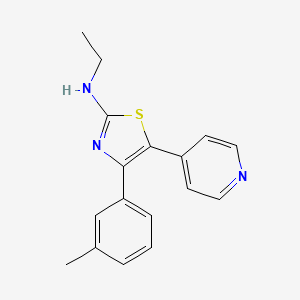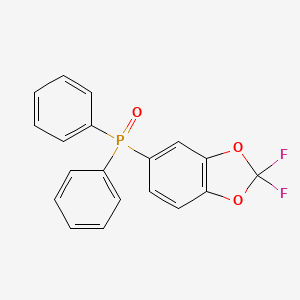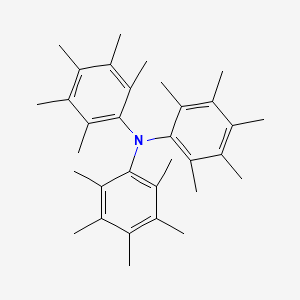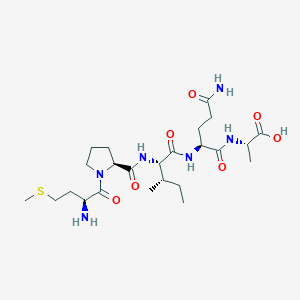![molecular formula C20H11IN2 B14236537 3-[(4-Iodophenyl)ethynyl]-1,10-phenanthroline CAS No. 369390-78-3](/img/structure/B14236537.png)
3-[(4-Iodophenyl)ethynyl]-1,10-phenanthroline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(4-Iodophenyl)ethynyl]-1,10-phenanthroline is a complex organic compound that features an iodophenyl group attached to an ethynyl linkage, which is further connected to a 1,10-phenanthroline moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Iodophenyl)ethynyl]-1,10-phenanthroline typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing automated systems for precise control over reaction parameters.
Analyse Des Réactions Chimiques
Types of Reactions
3-[(4-Iodophenyl)ethynyl]-1,10-phenanthroline can undergo various chemical reactions, including:
Substitution Reactions: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its electronic properties and reactivity.
Coupling Reactions: The ethynyl linkage allows for further coupling reactions, such as Sonogashira coupling, to introduce additional functional groups.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Toluene, ethanol, or dimethylformamide (DMF).
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted phenyl derivatives, while coupling reactions can produce complex polycyclic structures.
Applications De Recherche Scientifique
3-[(4-Iodophenyl)ethynyl]-1,10-phenanthroline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors
Mécanisme D'action
The mechanism of action of 3-[(4-Iodophenyl)ethynyl]-1,10-phenanthroline involves its ability to interact with various molecular targets. The phenanthroline moiety can chelate metal ions, forming stable complexes that can influence biochemical pathways. Additionally, the ethynyl linkage and iodophenyl group can participate in various chemical interactions, modulating the compound’s reactivity and biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(4-Iodophenylethynyl)trimethylsilane: Shares the iodophenyl and ethynyl groups but lacks the phenanthroline moiety.
(4-Bromophenylethynyl)trimethylsilane: Similar structure with a bromine atom instead of iodine.
(4-Methoxyphenylethynyl)trimethylsilane: Contains a methoxy group instead of iodine.
Uniqueness
3-[(4-Iodophenyl)ethynyl]-1,10-phenanthroline is unique due to the presence of the phenanthroline moiety, which imparts distinct electronic and steric properties. This makes it particularly useful in coordination chemistry and as a precursor for synthesizing complex organic structures.
Propriétés
Numéro CAS |
369390-78-3 |
|---|---|
Formule moléculaire |
C20H11IN2 |
Poids moléculaire |
406.2 g/mol |
Nom IUPAC |
3-[2-(4-iodophenyl)ethynyl]-1,10-phenanthroline |
InChI |
InChI=1S/C20H11IN2/c21-18-9-5-14(6-10-18)3-4-15-12-17-8-7-16-2-1-11-22-19(16)20(17)23-13-15/h1-2,5-13H |
Clé InChI |
FHDVKUOSACEWKA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C3=NC=C(C=C3C=C2)C#CC4=CC=C(C=C4)I)N=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[(2R)-1-hydroxy-3-phenylpropan-2-yl]sulfamic acid](/img/structure/B14236479.png)
![3-[2-(4-Methylphenyl)-1,3-thiazolidine-3-carbonyl]chromen-2-one](/img/structure/B14236484.png)
![(2R)-2-amino-3-[1-(1-aminoethylideneamino)propan-2-ylsulfanyl]propanoic Acid](/img/structure/B14236497.png)


![(2R)-2-[(R)-hydroxy(phenyl)methyl]-3,4-dihydro-2H-naphthalen-1-one](/img/structure/B14236523.png)



![(2R,3R)-2,3-Dihydroxy-3-{[(2R)-1-hydroxy-3-oxopropan-2-yl]oxy}propanal](/img/structure/B14236547.png)

